molecular formula C23H31N3O5S B11264589 N-Cycloheptyl-1-({5-[(1E)-2-(furan-2-YL)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-Cycloheptyl-1-({5-[(1E)-2-(furan-2-YL)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11264589
M. Wt: 461.6 g/mol
InChI Key: ILZZRYNJCTYDJM-OUKQBFOZSA-N
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Description

“N-Cycloheptyl-1-({5-[(1E)-2-(furan-2-YL)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide” belongs to the indole derivative family. Indole compounds exhibit diverse biological activities and have been explored extensively in drug discovery . Our compound features an indole nucleus, which is an important heterocyclic system found in various natural products and synthetic drugs. Physically, it appears as a crystalline, colorless substance with a distinct odor.

Preparation Methods

Industrial Production: Unfortunately, industrial-scale production methods for this compound remain undisclosed. Researchers may need to explore custom synthesis or modifications of existing processes.

Chemical Reactions Analysis

Reactivity: The compound likely undergoes various reactions due to its functional groups. These reactions may include electrophilic substitutions on the indole nucleus, oxidation, reduction, and other transformations.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution on the indole ring.

    Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be employed.

    Sulfonation: Sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) can introduce sulfonate groups.

    Amidation: Ammonia or amine derivatives react with the carboxylic acid group to form amides.

Major Products: The specific products resulting from these reactions would depend on the reaction conditions and substituents present. Further experimental studies are needed to elucidate these details.

Scientific Research Applications

Chemistry: Researchers can explore the compound’s reactivity, stability, and potential as a building block for novel molecules.

Biology and Medicine:

    Antiviral Activity: Given the indole scaffold’s versatility, investigations into antiviral properties are warranted.

    Anti-Inflammatory and Antioxidant Effects: The compound’s structure suggests potential anti-inflammatory and antioxidant activities.

    Enzyme Inhibition: It may interact with enzymes due to its sulfonamide group.

Mechanism of Action

The precise mechanism remains speculative. molecular targets and pathways could involve interactions with cellular receptors, enzymes, or signaling cascades.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, researchers can explore related indole derivatives. Some similar compounds include:

  • Indomethacin (anti-inflammatory)
  • Tryptophan (a natural indole derivative)
  • Sulfonamide-based drugs (e.g., sulfamethoxazole)

Properties

Molecular Formula

C23H31N3O5S

Molecular Weight

461.6 g/mol

IUPAC Name

N-cycloheptyl-1-[[5-[(E)-2-(furan-2-yl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H31N3O5S/c1-17-22(21(31-25-17)13-12-20-11-7-15-30-20)32(28,29)26-14-6-8-18(16-26)23(27)24-19-9-4-2-3-5-10-19/h7,11-13,15,18-19H,2-6,8-10,14,16H2,1H3,(H,24,27)/b13-12+

InChI Key

ILZZRYNJCTYDJM-OUKQBFOZSA-N

Isomeric SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCCC3)/C=C/C4=CC=CO4

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCCC3)C=CC4=CC=CO4

Origin of Product

United States

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